

# The Pharmacology of LEO 39652: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**LEO 39652** is a novel, potent phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). Designed as a "dual-soft" drug, it undergoes rapid metabolic inactivation in systemic circulation, aiming to minimize side effects while maintaining therapeutic concentrations in the skin. This technical guide provides a comprehensive overview of the pharmacology of **LEO 39652**, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the outcomes of preclinical and clinical investigations. All quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity and therapeutic potential.

## Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), is a key regulator of inflammatory responses in various immune and skin cells.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators, making it an attractive target for the treatment of AD.[2] **LEO 39652** was developed by LEO Pharma as a topical PDE4 inhibitor with a unique "dual-soft" drug design, intended to deliver localized efficacy with minimal systemic exposure.[3]



## **Mechanism of Action**

**LEO 39652** exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates downstream inflammatory signaling pathways, including the NF-κB pathway, and promotes the expression of anti-inflammatory mediators.[4]

The primary mechanism of action is depicted in the following signaling pathway:





Click to download full resolution via product page

Figure 1: Simplified PDE4 Signaling Pathway in Inflammation.



## **Pharmacodynamics**

**LEO 39652** is a potent inhibitor of all four PDE4 isoforms (A, B, C, and D) and effectively suppresses the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) from human peripheral blood mononuclear cells (PBMCs).

| Parameter          | Value  | Cell/Enzyme Source |
|--------------------|--------|--------------------|
| PDE4A IC50         | 1.2 nM | Recombinant Human  |
| PDE4B IC50         | 1.2 nM | Recombinant Human  |
| PDE4C IC50         | 3.0 nM | Recombinant Human  |
| PDE4D IC50         | 3.8 nM | Recombinant Human  |
| TNF-α Release IC50 | 6.0 nM | Human PBMCs        |

Table 1: In Vitro Potency of LEO 39652.

## **Pharmacokinetics**

The pharmacokinetic profile of **LEO 39652** is central to its design as a "dual-soft" drug. It is engineered for rapid metabolism in the bloodstream and liver, leading to the formation of inactive metabolites. This design aims to minimize systemic side effects.

## **Preclinical Pharmacokinetics**

Preclinical studies in rats, minipigs, and monkeys have demonstrated the high systemic clearance of **LEO 39652**.

| Species | Total Clearance (mL/min/kg) |
|---------|-----------------------------|
| Rat     | 930                         |
| Minipig | 200                         |
| Monkey  | 300                         |

Table 2: Systemic Clearance of LEO 39652 in Preclinical Species.



### Metabolism

**LEO 39652** is metabolized primarily through hydrolysis of its ester and lactone functionalities, yielding inactive carboxylic acid metabolites. This rapid degradation in blood and by hepatic enzymes contributes to its low systemic exposure. The main metabolic pathways are hydrolysis of the isobutyl ester and/or the lactone ring.[5]



Click to download full resolution via product page

Figure 2: Metabolic Pathway of LEO 39652.

## **Clinical Studies**



A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **LEO 39652** cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number: 2013-000070-30; IRAS ID: 127510).[6] While the trial has been completed, detailed results have not been made publicly available in a peer-reviewed publication.

Studies utilizing dermal open flow microperfusion in human skin explants have indicated that despite achieving high concentrations in skin biopsies, the concentration of **LEO 39652** in the dermal interstitial fluid was low, suggesting limited bioavailability at the target site. This has been proposed as a reason for the observed lack of clinical efficacy.

# Experimental Protocols PDE4 Inhibition Assay (General Protocol)

The inhibitory activity of **LEO 39652** against PDE4 isoforms is determined using a biochemical assay.





Click to download full resolution via product page

Figure 3: General Workflow for PDE4 Inhibition Assay.



### Methodology:

- Recombinant human PDE4 isoforms (A, B, C, and D) are used.
- LEO 39652 is serially diluted to a range of concentrations.
- The enzyme is pre-incubated with LEO 39652 in an appropriate assay buffer.
- The enzymatic reaction is initiated by the addition of cAMP as a substrate.
- After a defined incubation period, the reaction is terminated.
- The amount of remaining cAMP or newly formed 5'-AMP is quantified, typically using methods such as scintillation proximity assay (SPA) or fluorescence polarization (FP).
- IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## TNF- $\alpha$ Release Assay from Human PBMCs (General Protocol)

This assay measures the ability of **LEO 39652** to inhibit the release of TNF- $\alpha$  from stimulated immune cells.

#### Methodology:

- Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors.
- Cells are cultured in a suitable medium.
- **LEO 39652** is added to the cell cultures at various concentrations.
- The cells are stimulated with lipopolysaccharide (LPS) to induce TNF- $\alpha$  production.
- After an incubation period, the cell culture supernatant is collected.



- The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- The IC<sub>50</sub> value for TNF-α inhibition is determined.

## Dermal Open Flow Microperfusion (dOFM) in Human Skin Explants

This technique is used to measure the concentration of **LEO 39652** in the dermal interstitial fluid, providing an indication of target site bioavailability.

#### Methodology:

- Fresh human skin explants are obtained from surgical procedures.
- A dOFM probe, which has a semi-permeable membrane, is inserted into the dermal layer of the skin explant.
- A physiological perfusion fluid is slowly pumped through the probe.
- **LEO 39652** formulation is applied topically to the surface of the skin explant.
- As LEO 39652 penetrates the skin and reaches the dermis, it diffuses across the probe's membrane into the perfusion fluid.
- The collected perfusate (microdialysate) is analyzed at different time points using a sensitive analytical method like LC-MS/MS to determine the concentration of LEO 39652.

## **cAMP Measurement in Skin Explants**

This assay assesses the pharmacodynamic effect of **LEO 39652** by measuring its ability to increase cAMP levels in the skin.

#### Methodology:

- Human skin explants are treated topically with LEO 39652 or a vehicle control.
- After a specified incubation period, skin biopsies are taken from the treated areas.



- The biopsies are homogenized, and the intracellular cAMP is extracted.
- The concentration of cAMP in the extract is quantified using a competitive immunoassay, such as an ELISA or a radioimmunoassay (RIA).

## Metabolite Identification using UPLC/TOF-MS (General Protocol)

This method is employed to identify the metabolites of **LEO 39652** in biological matrices like plasma or liver microsomes.

#### Methodology:

- **LEO 39652** is incubated with the biological matrix (e.g., human liver microsomes) in the presence of necessary cofactors (e.g., NADPH).
- The reaction is quenched, and the sample is extracted to isolate the parent drug and its metabolites.
- The extract is analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled to a Time-of-Flight Mass Spectrometer (TOF-MS).
- The UPLC separates the different components of the mixture based on their physicochemical properties.
- The TOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent drug and its metabolites.
- Comparison of the mass spectra of the parent compound and the detected metabolites allows for the elucidation of the metabolic transformations (e.g., hydrolysis, oxidation).

### Conclusion

**LEO 39652** is a potent, "dual-soft" PDE4 inhibitor designed for the topical treatment of atopic dermatitis. Its pharmacological profile is characterized by high in vitro potency and rapid systemic clearance, a design intended to maximize local efficacy while minimizing systemic side effects. However, investigations using advanced techniques such as dermal open flow



microperfusion have suggested that insufficient drug availability at the target site in the dermis may limit its clinical efficacy. The comprehensive data presented in this guide, from in vitro potency and preclinical pharmacokinetics to the methodologies of key experiments, provide a detailed understanding of the pharmacological properties of **LEO 39652** for the scientific community. Further research focusing on optimizing dermal drug delivery could potentially unlock the therapeutic value of this and similar compounds.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The role of phosphodiesterase 4 in the pathophysiology of atopic dermatitis and the perspective for its inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [The Pharmacology of LEO 39652: A Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#pharmacology-of-leo-39652]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com